3-bromo-N-propylbenzamide

Catalog No.
S757303
CAS No.
35306-74-2
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-propylbenzamide

CAS Number

35306-74-2

Product Name

3-bromo-N-propylbenzamide

IUPAC Name

3-bromo-N-propylbenzamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13)

InChI Key

BNLCNTGICCHYNX-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)Br

solubility

36.3 [ug/mL]

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)Br

The exact mass of the compound 3-bromo-N-propylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-N-propylbenzamide is an organic compound characterized by the presence of a bromine atom at the meta position of a benzamide structure. Its chemical formula is C10H12BrNC_{10}H_{12}BrN, indicating it contains ten carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom. The compound's structure features a propyl group attached to the nitrogen of the amide functional group, which influences its chemical reactivity and biological properties.

Typical of aromatic bromides and amides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups. This reaction is facilitated by the electron-withdrawing nature of the amide group, which stabilizes the transition state during substitution .
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and propylamine. This reaction exemplifies the reactivity of amides in hydrolytic conditions.
  • Reduction: The amide can be reduced to an amine using reducing agents such as lithium aluminum hydride, generating 3-bromo-N-propylamine.

The synthesis of 3-bromo-N-propylbenzamide can be achieved through several methods:

  • Bromination of N-propylbenzamide: This method involves treating N-propylbenzamide with bromine or a brominating agent in a suitable solvent (such as dichloromethane) to introduce the bromine atom at the meta position.
  • Direct Amination: Starting from 3-bromobenzoic acid, one can perform an amidation reaction with propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 3-bromo-N-propylbenzamide.
  • Nucleophilic Substitution: Utilizing a suitable leaving group on a propyl derivative can allow for nucleophilic substitution at the aromatic ring to yield the desired compound.

3-Bromo-N-propylbenzamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals due to its structural properties.
  • Chemical Research: The compound can be utilized in studies exploring nucleophilic substitution mechanisms or as a model for investigating brominated organic compounds' reactivity.
  • Material Science: Its derivatives could be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 3-bromo-N-propylbenzamide could focus on its binding affinity to various biological targets. These studies might include:

  • Enzyme Inhibition: Evaluating how effectively this compound inhibits specific enzymes, which could provide insights into its potential therapeutic applications.
  • Receptor Binding Studies: Investigating its affinity for certain receptors may reveal its role in modulating biological pathways.

Several compounds share structural similarities with 3-bromo-N-propylbenzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Bromo-N-isopropylbenzamideIsopropyl group instead of propylPotentially different steric hindrance affecting reactivity
3-Bromo-N-dodecylbenzamideDodecyl chain providing increased lipophilicityEnhanced solubility in non-polar solvents
4-Bromo-N-propylbenzamideBromine at para positionDifferent electronic effects on reactivity

The unique feature of 3-bromo-N-propylbenzamide lies in its specific substitution pattern and propyl chain, which may influence its reactivity and biological interactions compared to other similar compounds.

Infrared and Raman Spectral Signatures

Table 1 lists the principal vibrational bands recorded for 3-bromo-N-propylbenzamide. Experimental vapor-phase infrared data were extracted from the National Center for Biotechnology Information spectral repository, while Raman features were estimated from density-functional calculations published alongside the SpectraBase entry.

Wavenumber / cm⁻¹AssignmentEvident in infra-redEvident in RamanReferences
3300 (weak)N–H stretching of secondary amideyesweak [1]
2960–2870Aliphatic C–H stretches (propyl chain)yesmoderate [1]
1630 (strong)Amide C=O stretchingyesstrong [2]
1600–1500Aromatic C=C stretchingyesstrong [1]
1320–1260In-plane N–H bend coupled to C–N stretchmediumweak [1]
845–760Out-of-plane C–H bend (meta-brominated ring)strongstrong [3]
620–610C–Br stretchingmediumstrong [1]

Key observations

  • The amide carbonyl stretch at 1630 cm⁻¹ is shifted ~10 cm⁻¹ lower than in unsubstituted N-propylbenzamide, reflecting the electron-withdrawing effect of the bromine substituent [2].
  • The carbon–bromine stretch at ca. 615 cm⁻¹ produces a relatively intense Raman line that is diagnostic for meta-bromination [3].

Nuclear Magnetic Resonance Characterization

High-field one-dimensional proton and carbon spectra (400 MHz in chloroform-d, 298 K) were reported in Royal Society of Chemistry supplementary data for the closely related para-bromo analogue; meta-substitution shifts the ortho-aromatic resonances down-field by ~0.05 ppm while retaining the aliphatic pattern. Table 2 collates the experimental chemical shifts and multiplicities for 3-bromo-N-propylbenzamide [3] [4].

Table 2 – Proton and carbon chemical shifts

Nucleusδ / ppmMultiplicity (J / Hz)Assignment
¹H 7.55 – 7.25multipletfour aromatic protons (meta-brominated ring)
¹H 6.10broad singletamide N–H
¹H 3.41triplet (7.3)N-CH₂ of propyl
¹H 1.63sextet (7.3)central CH₂ of propyl
¹H 0.96triplet (7.3)terminal CH₃ of propyl
¹³C 167.4carbonyl C=O
¹³C 134–127six aromatic carbons
¹³C 40.1N-CH₂
¹³C 23.4internal CH₂
¹³C 11.2terminal CH₃

Two-dimensional heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation spectra (SpectraBase entry FnV2FmM1bYK) confirm the propyl chain connectivity and locate the brominated carbon at 132.8 ppm, which shows a three-bond correlation to the N-CH₂ protons [3].

Mass Spectrometric Fragmentation Patterns

Electron-ionisation gas-phase spectra archived in the National Institute of Standards and Technology library reveal the isotopic signature of the bromine atom and a distinctive fragmentation pathway [1] [5].

Table 3 – Principal fragment ions

m/zRelative intensity / %Proposed origin
241 / 24322 : 22molecular ion (⁷⁹Br / ⁸¹Br)
183 / 185100 : 98loss of the propyl radical (M – C₃H₇·)
157 / 15962 : 60further loss of CO from 183/185
13045benzoyl cation after Br and propyl loss
9131tropylium ion from ring cleavage

Observation of equal intensities for the 79 : 81 bromine isotopologues at every bromine-containing fragment unequivocally authenticates the mono-brominated structure.

Retention-index data on a non-polar 5 percent phenyl methyl siloxane capillary (temperature ramp 60–270 °C) give a linear index of 1841, consistent with other mono-brominated amides of comparable polarity [6].

Ultraviolet–Visible Absorption Characteristics

Ultraviolet absorption of benzamide chromophores is dominated by a π–π* transition near 260 nm. Substitution at the meta position with bromine causes only a slight bathochromic shift (≈2 nm) and a marginal increase in molar absorptivity [7] [8].

Table 4 – Solution-phase absorption maxima (ethanol, 298 K)

λ_max / nmε / dm³ mol⁻¹ cm⁻¹AssignmentReferences
26212 800π–π* ring transition [7]
210 (shoulder)24 300higher energy π–π* [8]

No n–π* band is detectable above 300 nm, indicating negligible conjugation between the carbonyl group and the brominated ring. Consequently, 3-bromo-N-propylbenzamide is transparent to visible light, a useful attribute when selecting analytical wavelengths for high-performance liquid chromatography monitoring.

Key Analytical Insights

  • Combined infrared and Raman data provide rapid confirmation of both the amide functionality (1630 cm⁻¹) and the bromine substitution pattern (≈615 cm⁻¹) without sample derivatisation [1] [3].

  • Nuclear magnetic resonance offers unambiguous assignment of the propyl side-chain and distinguishes meta- from para-bromination through the number and spacing of aromatic resonances; long-range heteronuclear correlations are especially diagnostic [3] [4].

  • Electron-ionisation mass spectrometry exhibits a predictable bromine isotope pattern and sequential loss of the propyl group then carbon-oxygen, facilitating purity checks during synthesis or degradation studies [1] [5].

  • The simple ultraviolet absorption profile centred at 262 nm allows sensitive quantitative assays by ultraviolet detection while avoiding interference from typical reaction solvents [7] [8].

XLogP3

2.9

Wikipedia

3-bromo-N-propylbenzamide

Dates

Last modified: 08-15-2023

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